2-(4-Iodophenyl)benzofuran
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Overview
Description
2-(4-Iodophenyl)benzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodophenyl)benzofuran can be achieved through several methods. One common approach involves the cyclization of 2-iodophenyl allyl ethers using palladium-catalyzed intramolecular Heck reactions . Another method includes the use of radical reactions with heteroatom-centered super-electron-donors to facilitate the formation of the benzofuran ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodophenyl)benzofuran undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction Reactions: The compound can be reduced to form dihydrobenzofuran derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and phosphines.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Formation of substituted benzofuran derivatives.
Oxidation Reactions: Formation of benzofuran-quinone derivatives.
Reduction Reactions: Formation of dihydrobenzofuran derivatives.
Scientific Research Applications
2-(4-Iodophenyl)benzofuran has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including anticancer, antibacterial, and antiviral properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of 2-(4-Iodophenyl)benzofuran involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its observed biological effects. The presence of the iodine atom enhances its binding affinity and selectivity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzofuran: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.
2-(4-Bromophenyl)benzofuran: Similar structure but with a bromine atom instead of iodine, leading to variations in reactivity and applications.
2-(4-Chlorophenyl)benzofuran:
Uniqueness
2-(4-Iodophenyl)benzofuran is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity in substitution reactions and its binding affinity in biological systems, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H9IO |
---|---|
Molecular Weight |
320.12 g/mol |
IUPAC Name |
2-(4-iodophenyl)-1-benzofuran |
InChI |
InChI=1S/C14H9IO/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9H |
InChI Key |
CFRDNDSKFFQANU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC=C(C=C3)I |
Origin of Product |
United States |
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